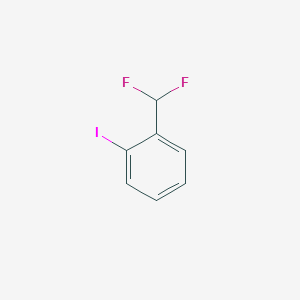

1-(Difluoromethyl)-2-iodobenzene

描述

Academic Context of Difluoromethylated Phenyl Iodides

Difluoromethylated phenyl iodides are a specific class of halogenated arenes that have emerged as powerful intermediates in organic synthesis. The iodine atom, being the most reactive of the halogens in many cross-coupling reactions, provides a reliable handle for the introduction of a wide array of substituents. The difluoromethyl group, on the other hand, imparts unique physicochemical properties to the parent molecule and any subsequent derivatives. nih.gov

The academic interest in these compounds stems from the broader pursuit of novel fluorination and fluoroalkylation methodologies. The development of efficient ways to install the difluoromethyl group onto an aromatic ring, particularly one that is pre-functionalized with an iodine atom, is an active area of research. These methods often involve transition-metal-catalyzed reactions, radical processes, or the use of specialized difluoromethylating agents. researchgate.netresearchgate.net The resulting difluoromethylated phenyl iodides are then utilized as key building blocks in the synthesis of more complex, fluorine-containing molecules.

Strategic Importance of 1-(Difluoromethyl)-2-iodobenzene in Contemporary Organic Chemistry Research

The strategic importance of this compound lies in the specific ortho-relationship of the difluoromethyl and iodo substituents. This particular arrangement allows for the exploration of ortho-specific transformations and the synthesis of highly substituted aromatic compounds where precise regiochemical control is paramount.

The carbon-iodine bond in this compound is readily activated in a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Negishi, and Buchwald-Hartwig couplings. researchgate.net This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds at the position ortho to the difluoromethyl group. The steric and electronic influence of the adjacent CF2H group can play a significant role in the efficiency and selectivity of these transformations.

Furthermore, the presence of the difluoromethyl group in the ortho position can be exploited in directed C-H activation reactions, where the CF2H group or a derivative thereof can direct a catalyst to functionalize a neighboring C-H bond. This strategy provides a powerful tool for the late-stage functionalization of complex molecules, a highly desirable capability in drug discovery programs. The compound also serves as a precursor for the synthesis of various heterocyclic compounds where the difluoromethyl group is incorporated into the ring system or is positioned at a key location to influence biological activity.

While specific, detailed research findings on the direct application of this compound are emerging, its potential as a versatile building block is clear from the established reactivity of related compounds. The combination of a reactive iodine handle and the influential difluoromethyl group in a 1,2-disubstituted pattern makes it a valuable tool for the synthesis of novel and functionalized aromatic molecules.

Structure

3D Structure

属性

IUPAC Name |

1-(difluoromethyl)-2-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2I/c8-7(9)5-3-1-2-4-6(5)10/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHKZFILEALTNMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214334-19-6 | |

| Record name | 1-(difluoromethyl)-2-iodobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Difluoromethyl 2 Iodobenzene

Direct Difluoromethylation of Ortho-Iodinated Precursors

Direct difluoromethylation of ortho-iodinated precursors stands as a primary route for synthesizing 1-(difluoromethyl)-2-iodobenzene. This approach leverages the reactivity of the carbon-iodine bond in aryl iodides, facilitating the introduction of the -CF2H group. Both copper and palladium catalysts have been effectively employed for this transformation, each with distinct mechanistic pathways and reaction requirements.

Copper-Catalyzed C(sp²)–CF₂H Bond Formation in Aryl Iodides

Copper-catalyzed methods represent a significant approach for the formation of a C(sp²)–CF₂H bond in aryl iodides. researchgate.netnih.gov This process can be challenging due to the high energy barrier associated with the oxidative addition of the copper(I) catalyst. researchgate.net Despite these challenges, copper-mediated difluoromethylation has been successfully applied to a range of aryl iodides. researchgate.net The reaction often utilizes a difluoromethylating agent, such as a (difluoromethyl)zinc reagent, which is generated from precursors like difluoroiodomethane (B73695) and zinc dust or diethylzinc. researchgate.net A notable advantage of some copper-catalyzed systems is their ability to proceed efficiently without the need for additional ligands or activators. researchgate.net

The efficiency and selectivity of copper-mediated difluoromethylation reactions can be significantly influenced by the choice of ligands and additives. While some systems operate without ligands, the development of more sophisticated methods has shown that ligands can play a crucial role. For instance, the first isolable copper-difluoromethyl complex required stabilization with an N-heterocyclic carbene (NHC) ligand. researchgate.net In other cases, the use of specific ligands, such as chiral diamines, has enabled enantioselective difluoromethylation of alkyl electrophiles. researchgate.net

Additives also play a critical role in optimizing these reactions. For example, in copper-mediated radiofluorination, the choice of a phase-transfer catalyst and the addition of a base like cesium carbonate have been shown to improve reaction yields. nih.gov The development of these optimized systems expands the applicability of copper-catalyzed difluoromethylation to more complex and sensitive substrates.

Table 1: Effect of Ligands and Additives on Copper-Mediated Fluorination

| Catalyst System | Ligand/Additive | Substrate | Product | Yield/Conversion | Reference |

|---|---|---|---|---|---|

| Copper(I) | None | Aryl Iodide | Aryl-CF₂H | Good to Excellent | researchgate.net |

| Copper(I) | IPr (NHC Ligand) | N/A | CuCF₂H complex | Isolated | researchgate.net |

| Copper(I) | Chiral Diamine | Racemic Alkyl Halide | Enantioenriched Alkyl-CF₂H | High Yield, Excellent Enantioselectivity | researchgate.net |

| Copper(I) | TEAOTf/Cs₂CO₃ | Organoboron Precursor | [¹⁸F]YH149 (PET Tracer) | 52 ± 8% RCY | nih.gov |

This table is interactive and allows for sorting and filtering of data.

The scope of copper-catalyzed difluoromethylation with ortho-iodo substrates is broad, encompassing a variety of functional groups. However, the success of the reaction can be influenced by the electronic and steric properties of the substrate. While many ortho-iodinated arenes are suitable substrates, those with significant steric hindrance around the reaction site may exhibit lower reactivity.

A key challenge in these reactions is the potential for side reactions. For instance, the high reactivity of some intermediates can lead to undesired byproducts. Despite these limitations, copper-catalyzed methods have been successfully used for the late-stage functionalization of complex molecules, demonstrating their utility in medicinal chemistry and drug discovery. researchgate.net

Palladium-Catalyzed Strategies for Aryl Difluoromethylation

Palladium-catalyzed cross-coupling reactions offer a powerful and versatile method for the synthesis of difluoromethylated arenes from aryl halides. nih.govnih.gov These methods often exhibit high functional group tolerance and can be applied to a wide range of substrates, including heteroaryl chlorides, bromides, and iodides. nih.govmit.edu The development of specialized ligands has been crucial in overcoming challenges such as slow reductive elimination from the palladium center. nih.gov

The mechanism of palladium-catalyzed difluoromethylation typically involves a Pd(0)/Pd(II) or a Pd(II)/Pd(IV) catalytic cycle. nih.govnorthwestern.edu

In the Pd(0)/Pd(II) cycle , the active Pd(0) catalyst undergoes oxidative addition with the aryl halide to form a Pd(II) intermediate. This is followed by transmetalation with a difluoromethylating reagent and subsequent reductive elimination to yield the desired difluoromethylated arene and regenerate the Pd(0) catalyst. mit.eduyoutube.com

The Pd(II)/Pd(IV) cycle is another plausible pathway, particularly when strong oxidants are present. nih.gov In this cycle, a Pd(II) species is oxidized to a Pd(IV) intermediate, which then participates in the C-CF₂H bond formation.

More complex catalytic systems involving Pd(0), Pd(II), and Pd(IV) intermediates have also been developed, allowing for sequential reactions on the same substrate. nih.gov

Table 2: Comparison of Palladium Catalytic Cycles

| Catalytic Cycle | Key Steps | Catalyst Oxidation States | Typical Substrates |

|---|---|---|---|

| Pd(0)/Pd(II) | Oxidative Addition, Transmetalation, Reductive Elimination | 0, +2 | Aryl Halides |

| Pd(II)/Pd(IV) | Oxidation, C-H Activation/Coupling, Reductive Elimination | +2, +4 | Arenes with Directing Groups |

| Pd(0)/Pd(II)/Pd(IV) | Oxidative Addition, C-H Activation, Reductive Elimination | 0, +2, +4 | Aryl Iodides for Sequential Functionalization |

This table is interactive and allows for sorting and filtering of data.

Recent advancements in palladium catalysis have utilized difluorocarbene precursors as the source of the difluoromethyl group. nsf.govnature.com These methods involve the in-situ generation of a palladium difluorocarbene species ([Pd]=CF₂) which can then react with various coupling partners. nsf.govnature.com The reactivity of the [Pd]=CF₂ species can be controlled by manipulating the oxidation state of the palladium center. For instance, a [Pd(0)]=CF₂ species can exhibit nucleophilic character, while a [Pd(II)]=CF₂ species can be electrophilic. nsf.govnature.com

A variety of difluorocarbene precursors have been employed, including diethyl bromodifluoromethylphosphonate (BrCF₂PO(OEt)₂) and the inexpensive industrial chemical chlorodifluoromethane (B1668795) (ClCF₂H). nsf.govchinesechemsoc.orgnih.gov These strategies have enabled the synthesis of a diverse range of fluoroalkylated arenes. nsf.gov

Hypervalent Iodine(III)-Mediated Difluoromethylation

Functional Group Interconversion and Derivatization Routes

An alternative to the direct, simultaneous introduction of both the iodo and difluoromethyl groups is a stepwise approach involving the modification of a pre-functionalized benzene (B151609) ring.

The more common and arguably more controlled approach involves the introduction of the difluoromethyl group onto a readily available iodinated arene, such as 1,2-diiodobenzene (B1346971) or 2-iodoaniline, which can be converted to iodobenzene (B50100). wikipedia.orgdrugbank.com Various difluoromethylating agents and reaction conditions have been developed for this purpose.

Recent advancements have highlighted several radical-based methods for difluoromethylation. These often utilize reagents that serve as precursors to the difluoromethyl radical. nih.gov

| Difluoromethylating Agent Category | Examples |

| Single-Electron Reductive Reagents | Zn(SO2CF2H)2, NaSO2CF2H, TMSCF2H |

| Single-Electron Oxidative Reagents | Difluoromethanesulfonyl chloride, S-difluoromethyl-S-diarylsulfonium salts |

| Table 1: Categories and Examples of Difluoromethylating Agents. acs.org |

While these reagents have been successfully applied in the difluoromethylation of various organic molecules, their specific application to 1-iodobenzene to selectively yield the ortho-substituted product, this compound, would be influenced by the directing effects of the iodine substituent and the reaction conditions employed.

Advanced Synthetic Techniques for this compound Analogs

The development of novel synthetic methods continues to provide access to a wider range of fluorinated compounds. For example, photoinduced, metal- and additive-free protocols have been developed for the difluoromethylation of N-heteroaromatics using [bis(difluoroacetoxy)iodo]benzene. bohrium.com While not directly yielding this compound, these methods demonstrate the ongoing efforts to create milder and more efficient synthetic routes to difluoromethylated molecules. The principles underlying these advanced techniques could potentially be adapted for the synthesis of the target compound and its derivatives.

Photoredox Catalysis in Difluoromethylation of Related Scaffolds

Visible-light photoredox catalysis has emerged as a powerful and mild approach for forging challenging chemical bonds. mst.eduyoutube.com While direct photoredox difluoromethylation of 1-iodobenzene to selectively yield the 2-substituted product is not extensively documented, the difluoromethylation of related aryl halides, particularly aryl bromides, provides a strong model for the reactivity of aryl iodides in this transformation. vulcanchem.comprinceton.edu

A prominent strategy involves a dual catalytic system, merging photoredox catalysis with nickel catalysis. princeton.edu In this metallaphotoredox approach, a photocatalyst, upon absorbing light, initiates an electron transfer cascade. A proposed mechanism begins with the photoexcited photocatalyst reducing a Ni(II) species to a Ni(0) species. This low-valent nickel catalyst then undergoes oxidative addition into the aryl halide (e.g., aryl bromide) bond to form a Ni(II)-aryl intermediate. princeton.edu Concurrently, the photocatalytic cycle generates a difluoromethyl radical (•CF₂H) from a suitable precursor, such as bromodifluoromethane (B75531) (BrCF₂H). princeton.edu This radical is then trapped by the Ni(II)-aryl complex, producing an aryl-Ni(III)-CF₂H species. The final step is a reductive elimination that releases the desired difluoromethylated arene and a Ni(I) species, which is then reduced by the photocatalyst to regenerate the active Ni(0) catalyst, closing both catalytic cycles. princeton.edumdpi.com

This method has been successfully applied to a diverse range of aryl and heteroaryl bromides, demonstrating broad functional group tolerance under mild conditions. princeton.edu The efficiency of this transformation showcases its potential for the late-stage functionalization of complex molecules. princeton.edu

| Aryl Bromide Substrate | Photocatalyst | Nickel Catalyst | CF₂H Source | Yield (%) |

|---|---|---|---|---|

| 4-Bromobenzonitrile | Ir(ppy)₃ | NiBr₂·dtbbpy | BrCF₂H | 85 |

| 1-Bromo-4-(trifluoromethyl)benzene | Ir(ppy)₃ | NiBr₂·dtbbpy | BrCF₂H | 94 |

| 2-Bromopyridine | Ir(ppy)₃ | NiBr₂·dtbbpy | BrCF₂H | 71 |

| Methyl 4-bromobenzoate | Ir(ppy)₃ | NiBr₂·dtbbpy | BrCF₂H | 88 |

Asymmetric Synthetic Approaches to Chiral Difluoromethylated Iodobenzenes

The development of methods for the asymmetric synthesis of organofluorine compounds is of high importance. dntb.gov.ua While direct asymmetric difluoromethylation of an achiral iodobenzene to create a chiral, non-racemic product is a formidable challenge, related strategies highlight the potential of chiral catalysts. Specifically, the field of asymmetric iodine catalysis, which utilizes chiral hypervalent iodine reagents, has made significant strides in enantioselective transformations. rsc.orgresearchgate.net

A notable approach involves the use of a chiral aryl iodide catalyst to achieve the asymmetric difluorination of alkenes, which generates products bearing difluoromethylated stereocenters. nih.gov In this methodology, β-substituted styrenes undergo a migratory geminal difluorination in the presence of a simple chiral aryl iodide catalyst. This reaction demonstrates that a chiral iodoarene can effectively induce enantioselectivity in a fluorination reaction. nih.gov The catalyst, often a resorcinol-based aryl iodide with chiral substituents, is proposed to facilitate stereodifferentiation through specific non-covalent interactions, such as cation-π interactions. nih.gov

Although this specific example builds a chiral difluoromethylated product from an alkene rather than an iodobenzene, it establishes a crucial principle: chiral iodoarenes can serve as catalysts for stereoselective fluorinations. This opens a conceptual pathway toward designing catalytic systems where a chiral environment could influence the addition of a difluoromethyl group to a prochiral iodobenzene derivative or a related substrate. The development in chiral hypervalent iodine chemistry suggests that such catalysts could be designed to achieve the direct asymmetric synthesis of chiral difluoromethylated iodobenzenes in the future. rsc.orgresearchgate.net

| Substrate | Chiral Aryl Iodide Catalyst | Product Type | Enantiomeric Excess (ee %) |

|---|---|---|---|

| Cinnamamide derivative | Resorcinol-based iodoarene with benzylic substituents | Chiral aryl propionic acid derivative | High |

Reactivity and Mechanistic Investigations of 1 Difluoromethyl 2 Iodobenzene

Reactivity Profiling of the Aryl Iodide Moiety

The carbon-iodine (C-I) bond in 1-(difluoromethyl)-2-iodobenzene is the primary site for reactions that construct new carbon-carbon and carbon-heteroatom bonds. Aryl iodides are highly prized substrates in transition metal catalysis due to the C-I bond's relatively low bond dissociation energy, which facilitates oxidative addition, often the initial step in catalytic cycles. wikipedia.orgnih.gov

The aryl iodide moiety readily participates in a variety of palladium- and copper-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds. These reactions are fundamental in the synthesis of complex organic molecules, including pharmaceuticals and materials.

C-C Bond Formation: The Suzuki-Miyaura coupling, which pairs an organoboron species with an organic halide, is a premier method for creating biaryl structures. researchgate.net this compound is an excellent candidate for such reactions, coupling with various arylboronic acids or their derivatives. Similarly, other palladium-catalyzed reactions like the Heck, Stille, and Negishi couplings can be employed to introduce alkenyl, organotin, and organozinc functionalities, respectively.

C-N Bond Formation: The Buchwald-Hartwig amination has become a dominant method for the synthesis of aryl amines from aryl halides. wikipedia.orgnih.govorganic-chemistry.org This palladium-catalyzed reaction allows for the coupling of this compound with a wide array of primary and secondary amines, including heterocycles, under relatively mild conditions. nih.govyoutube.com An older, yet still relevant, method is the copper-catalyzed Ullmann condensation, specifically the Goldberg reaction for C-N bond formation, which typically requires higher temperatures but can be effective for certain substrates. wikipedia.org

C-O Bond Formation: The synthesis of diaryl ethers can be achieved via the Ullmann ether synthesis, a copper-catalyzed reaction between an aryl halide and a phenol. wikipedia.orgorganic-chemistry.orgrsc.org More contemporary methods often utilize palladium catalysis, analogous to the Buchwald-Hartwig amination, to couple alcohols with aryl halides like this compound. rsc.org These reactions have expanded the toolkit for constructing the diaryl ether linkage found in many natural products and bioactive molecules.

Below is a table summarizing representative conditions for these key cross-coupling reactions involving aryl iodides.

| Reaction Type | Catalyst/Ligand | Base | Solvent | Typical Nucleophile | Bond Formed |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | Na₂CO₃, K₃PO₄ | Toluene, Dioxane/H₂O | Arylboronic acid | C-C |

| Buchwald-Hartwig Amination | Pd₂(dba)₃/XPhos or BINAP | NaOt-Bu, Cs₂CO₃ | Toluene, Dioxane | Primary/Secondary Amine | C-N |

| Ullmann Condensation (Ether Synthesis) | CuI / Phenanthroline | K₂CO₃, Cs₂CO₃ | DMF, NMP | Phenol, Alcohol | C-O |

Beyond cross-coupling, the C-I bond can undergo other selective transformations. It can be converted into an organometallic reagent, which then acts as a potent nucleophile, or it can be removed entirely.

One of the most fundamental transformations is the formation of a Grignard reagent through reaction with magnesium metal. mnstate.edu This converts the electrophilic aryl iodide into a nucleophilic organomagnesium species, 2-(difluoromethyl)phenylmagnesium iodide, which can react with a wide range of electrophiles like aldehydes, ketones, and esters. mnstate.eduuni-muenchen.de Alternatively, halogen-lithium exchange, typically using an alkyllithium reagent such as n-butyllithium at low temperatures, can generate the corresponding aryllithium species. researchgate.net This provides another powerful nucleophile for synthetic applications.

Another key transformation is the reduction of the carbon-iodine bond to a carbon-hydrogen bond. This hydrodehalogenation can be accomplished under various conditions, such as catalytic hydrogenation (e.g., H₂ gas with a palladium catalyst) or using reducing agents like zinc dust in an acidic medium. This reaction effectively replaces the iodine atom with hydrogen, yielding difluoromethylbenzene.

Chemical Transformations Involving the Difluoromethyl Group

The difluoromethyl (CF₂H) group is not merely a passive spectator; its unique electronic properties allow it to participate in a range of chemical transformations.

The electron-withdrawing nature of the two fluorine atoms renders the attached proton significantly acidic compared to a standard methyl group. This acidity allows for the deprotonation of the CF₂H group using a strong base to generate a difluoro-stabilized carbanion (Ar-CF₂⁻). acs.org This transformation unmasks the nucleophilic character of the group.

Research has shown that combining a Brønsted superbase (like potassium bis(trimethylsilyl)amide, KHMDS) with a Lewis acid enables the deprotonation of difluoromethylarenes. acs.org The resulting stabilized Ar-CF₂⁻ synthons are reactive nucleophiles that can engage with a broad array of electrophiles, such as aldehydes, imines, and even aryl halides in cross-coupling reactions, to form new benzylic difluoromethylene (Ar-CF₂-R) linkages. acs.orgresearchgate.net

While the carbon of the CF₂H group is electron-deficient, it does not typically act as an electrophile in substitution reactions. However, specialized reagents have been developed that function as "electrophilic difluoromethylating agents," capable of transferring a CF₂H⁺ or related electrophilic moiety to a nucleophile. nih.govresearchgate.net These reagents, such as S-(difluoromethyl)diarylsulfonium salts, can react with soft nucleophiles like tertiary amines and phosphines. nih.gov

The C-H bond in the difluoromethyl group is susceptible to radical-mediated functionalization. A common strategy involves hydrogen atom abstraction (HAT) by a potent radical initiator to form a difluoromethyl radical (Ar-CF₂•). wikipedia.orgnih.gov This radical species is an important intermediate that can participate in various bond-forming reactions.

Once generated, the Ar-CF₂• radical can add to unsaturated systems like alkenes and alkynes or participate in radical-radical coupling processes. The generation of such radicals can be achieved through photoredox catalysis or with chemical radical initiators. researchgate.netresearchgate.net Mechanistic studies, including radical trapping experiments, have confirmed the viability of these pathways. researchgate.netbeilstein-journals.orgbeilstein-journals.org This approach provides a complementary method to the ionic pathways for modifying the difluoromethyl group and synthesizing more complex fluorinated molecules.

Elucidation of Reaction Mechanisms

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing conditions and expanding their scope. For the cross-coupling reactions of the aryl iodide moiety, the general mechanism is well-established and proceeds through a catalytic cycle. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org

A typical palladium-catalyzed cycle (e.g., Buchwald-Hartwig or Suzuki) involves three key steps:

Oxidative Addition: The low-valent Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate. youtube.com

Transmetalation (for Suzuki) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The nucleophile (e.g., the organoboron species or the amine) coordinates to the palladium center, followed by ligand exchange or base-mediated deprotonation to form a new Pd(II) complex.

Reductive Elimination: The two organic fragments on the palladium center couple, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle. youtube.com

For transformations involving the difluoromethyl group, the mechanisms are distinct. Nucleophilic functionalization proceeds via the aforementioned deprotonation to form an Ar-CF₂⁻ anion, which then acts in a standard nucleophile-electrophile reaction. acs.org

Radical-mediated reactions often follow a chain mechanism. For example, a process initiated by HAT would involve:

Initiation: A radical initiator abstracts the hydrogen atom from the CF₂H group.

Propagation: The resulting Ar-CF₂• radical reacts with a substrate (e.g., an alkene) to form a new carbon-centered radical. This new radical can then abstract a hydrogen atom from another molecule of the starting material or another hydrogen donor, propagating the radical chain.

Termination: Two radical species combine to end the chain reaction.

Mechanistic investigations often employ techniques such as kinetic analysis, isotopic labeling, and trapping of proposed intermediates to validate these pathways. beilstein-journals.orgresearcher.life

Investigation of Aryl Radical Intermediates in Coupling Reactions

In many transition-metal-catalyzed coupling reactions involving aryl halides, the potential intermediacy of aryl radicals is a critical mechanistic question. The formation of such radicals can dictate reaction pathways, efficiency, and selectivity.

To probe for the existence of aryl radical intermediates in coupling reactions, radical clock experiments are a powerful tool. These experiments utilize a substrate that can undergo a rapid, unimolecular rearrangement if a radical is formed. The rate of this rearrangement acts as a "clock" to time the lifetime of the potential radical intermediate.

In the context of the copper-mediated difluoromethylation of aryl iodides using (difluoromethyl)trimethylsilane (B44995) (TMSCF₂H), researchers investigated the potential for an aryl radical pathway. acs.org A key experiment was conducted with 1-(allyloxy)-2-iodobenzene as the substrate. If the reaction proceeds through a 2-(allyloxy)phenyl radical, this intermediate is known to undergo a very rapid 5-exo-trig cyclization to form 3-methyl-2,3-dihydrobenzofuran. acs.org

The reaction of 1-(allyloxy)-2-iodobenzene under the difluoromethylation conditions (CuI, CsF, TMSCF₂H) did not yield any of the expected cyclized product. acs.org Instead, the products formed were allyloxybenzene and the desired 1-(allyloxy)-2-(difluoromethyl)benzene, albeit in a low yield (13%). acs.org The absence of the cyclized product suggests that if an aryl radical is formed, it must be trapped by the difluoromethylating agent at a rate that is significantly faster than the rate of cyclization (k ≈ 10¹⁰ s⁻¹). acs.org This implies that a free, long-lived aryl radical is an unlikely intermediate under these specific copper-mediated conditions. The reaction is more likely to proceed through a Cu(III) intermediate formed via oxidative addition or via a concerted mechanism. acs.org

| Radical Probe Substrate | Reaction Conditions | Expected Cyclized Product | Observed Products | Mechanistic Implication |

|---|---|---|---|---|

| 1-(allyloxy)-2-iodobenzene | TMSCF₂H, CuI, CsF, NMP, 80 °C | 3-methyl-2,3-dihydrobenzofuran | 1-(allyloxy)-2-(difluoromethyl)benzene (13%), Allyloxybenzene | A long-lived aryl radical intermediate is unlikely. acs.org |

Direct detection of short-lived intermediates like aryl radicals provides definitive evidence for their existence. Techniques such as transient absorption spectroscopy and electron paramagnetic resonance (EPR) spectroscopy are employed for this purpose.

Transient absorption spectroscopy is a pump-probe technique. youtube.com A sample is excited with a short laser pulse (the pump), and the resulting changes in absorbance are monitored over time with a second light pulse (the probe). youtube.comyoutube.com The formation of a transient species, such as a radical, leads to new absorption features (induced absorptions) or a decrease in the absorption of the ground state (ground-state bleach). youtube.com By tracking the rise and decay of these spectral features, the kinetics and identity of the transient species can be determined. youtube.com For instance, studies on the photochemistry of other iodoarenes like 2-iodothiophene (B115884) have successfully used femtosecond transient absorption spectroscopy to track C-I bond fission and the evolution of electronic configurations. escholarship.org

Electron Paramagnetic Resonance (EPR) spectroscopy is another powerful technique that specifically detects species with unpaired electrons, such as radicals. It provides information about the electronic structure of the radical and its environment.

While these techniques are, in principle, ideal for identifying the 2-(difluoromethyl)phenyl radical, specific spectroscopic data from reactions involving this compound are not widely reported in the literature. The high reactivity and consequently short lifetime of such radical intermediates make their direct spectroscopic detection challenging.

Mechanistic Pathways of Difluorocarbene Generation and Reactivity

This compound can also serve as a precursor to difluorocarbene (:CF₂), a highly reactive intermediate used to synthesize a variety of gem-difluorinated compounds. cas.cn The generation of difluorocarbene from this precursor can be envisioned through a few plausible pathways.

A common method for generating carbenes from α-halo compounds is through base-induced α-elimination. In this proposed mechanism, a base abstracts the acidic proton from the difluoromethyl group of this compound to form a carbanion intermediate. This is followed by the rapid expulsion of the iodide anion to yield difluorocarbene.

Proposed Base-Induced α-Elimination Pathway:

Deprotonation: A base (B:) removes the proton from the difluoromethyl group. Ar-CHF₂ + B: ⇌ [Ar-CF₂]⁻ + BH⁺

Iodide Elimination: The resulting carbanion eliminates iodide to form difluorocarbene. [Ar-CF₂]⁻ → :CF₂ + Ar⁻

Alternatively, the generation of difluorocarbene can be mediated by transition metals. In such a scenario, the metal could initially interact with the iodine atom, facilitating the subsequent elimination steps.

Once generated, difluorocarbene is a moderately electrophilic species that reacts readily with nucleophiles. cas.cn Its reactivity includes:

Insertion into X-H bonds: It reacts with alcohols, amines, and thiols.

[2+1] Cycloadditions: It reacts with alkenes and alkynes to form gem-difluorocyclopropanes and gem-difluorocyclopropenes, respectively. cas.cn

Reaction with Tertiary Amines: Difluorocarbene can be trapped by tertiary amines to form ammonium (B1175870) ylide intermediates, which can then undergo further transformations. nih.gov For example, in the synthesis of 2-fluoroindoles from ortho-vinylanilines, a proposed mechanism involves the reaction of a tertiary amine with in-situ generated difluorocarbene to form an ammonium salt, which is key to the subsequent cyclization. nih.gov

Computational studies on other difluorocarbene precursors have been used to analyze decomposition pathways and reaction mechanisms, providing valuable insights that could be applied to the this compound system. researchgate.net

| Reactant Type | Reaction with Difluorocarbene (:CF₂) | Product Type |

|---|---|---|

| Alkenes | [2+1] Cycloaddition | gem-Difluorocyclopropanes cas.cn |

| Alkynes | [2+1] Cycloaddition | gem-Difluorocyclopropenes cas.cn |

| Alcohols (R-OH) | O-H Insertion | Difluoromethyl ethers (R-O-CHF₂) cas.cn |

| Thiols (R-SH) | S-H Insertion | Difluoromethyl thioethers (R-S-CHF₂) cas.cn |

| Tertiary Amines | Ylide Formation | Ammonium Ylides nih.gov |

Kinetic and Stereochemical Studies of Transformations Involving this compound

Kinetic and stereochemical studies are essential for elucidating the detailed mechanisms of chemical reactions. They can help determine the rate-limiting step, identify intermediates, and understand the three-dimensional course of a reaction.

Kinetic studies involve measuring reaction rates under various conditions (e.g., changing reactant concentrations, temperature). ox.ac.uk The data can be used to derive a rate law, an equation that relates the reaction rate to the concentrations of the reactants. youtube.com For complex reactions, methods like the steady-state approximation are used to derive a plausible rate law based on a proposed mechanism. ox.ac.uk For reactions involving intermediates in equilibrium, such as a pre-equilibrium fast step before a slow rate-determining step, the concentration of the intermediate in the rate law for the slow step must be expressed in terms of the reactants from the initial step. youtube.com

For transformations involving this compound, kinetic analyses could differentiate between various proposed mechanisms. For example, in difluorocarbene generation, if the initial deprotonation is the slow, rate-determining step, the rate would be dependent on the concentration of both the substrate and the base. If the subsequent elimination of iodide is rate-limiting, the kinetics would be different. Techniques like in situ ¹⁹F NMR spectroscopy could be powerful for monitoring the kinetics of difluorocarbene generation and subsequent reactions, as has been demonstrated for other precursors like TMSCF₃. nih.gov

| Kinetic Parameter/Method | Information Gained | Relevance to this compound |

|---|---|---|

| Rate Law Determination | Identifies species involved in the rate-determining step. youtube.com | Distinguishes between different mechanistic pathways (e.g., radical vs. concerted, carbene formation steps). |

| Kinetic Isotope Effect (KIE) | Probes bond breaking/formation at the isotopically labeled position in the rate-determining step. | Deuterating the difluoromethyl proton (Ar-CDF₂) could reveal if C-H bond cleavage is rate-limiting. |

| Temperature Dependence (Arrhenius Plot) | Determines activation energy (Ea) and pre-exponential factor (A). | Provides insight into the energy barrier of the reaction. |

Stereochemical studies provide crucial information about the geometry of the transition state. A key finding in the copper-mediated difluoromethylation of vinyl iodides, which is mechanistically related to the reactions of aryl iodides, showed that both cis- and trans-vinyl iodides reacted to give a single stereoisomer of the corresponding difluoromethyl-substituted alkene. acs.org This high degree of stereospecificity suggests a mechanism that avoids intermediates, like a vinyl radical, that could undergo geometric isomerization. This observation lends further support to a mechanism involving a concerted step or a pathway where the stereochemistry is retained, possibly through an organometallic intermediate.

Applications of 1 Difluoromethyl 2 Iodobenzene in Advanced Organic Synthesis

A Strategic Building Block for Complex Fluorinated Molecules

The utility of 1-(difluoromethyl)-2-iodobenzene as a foundational element in the construction of intricate fluorinated compounds is well-documented. Its ability to participate in a variety of cross-coupling reactions, facilitated by the reactive C-I bond, allows for the efficient assembly of both heterocyclic and densely functionalized aromatic systems.

Synthesis of Fluorinated Heterocyclic Systems

Heterocyclic compounds are ubiquitous in pharmaceuticals and agrochemicals. The introduction of a difluoromethyl group into these scaffolds can profoundly influence their biological activity. This compound serves as a key precursor in the synthesis of a diverse array of fluorinated heterocycles, primarily through palladium-catalyzed cross-coupling reactions such as the Sonogashira, Suzuki, and Heck reactions.

In a typical Sonogashira coupling, this compound can be reacted with terminal alkynes to furnish ortho-difluoromethylated phenylacetylenes. These intermediates are highly versatile and can undergo subsequent intramolecular cyclization reactions to form various heterocyclic systems, including indoles, benzofurans, and quinolines. The reaction conditions for these transformations are generally mild and tolerant of a wide range of functional groups.

| Catalyst System | Alkyne Partner | Base | Solvent | Product Type |

| Pd(PPh₃)₂Cl₂ / CuI | Terminal Alkyne | Amine (e.g., Et₃N, DIPEA) | THF, DMF | 2-(Alkynyl)-1-(difluoromethyl)benzene |

| Pd(OAc)₂ / Ligand | Propargyl Alcohol | K₂CO₃ | Toluene | Difluoromethylated Furan Derivatives |

The resulting alkynylated products can then be subjected to various cyclization strategies. For instance, domino intermolecular Sonogashira coupling followed by an intramolecular carbanion-yne cyclization can lead to 2,3-disubstituted benzo[b]furans.

Construction of Densely Substituted Aromatic and Polycyclic Compounds

The synthesis of complex aromatic and polycyclic frameworks is another area where this compound demonstrates its value. The Suzuki-Miyaura coupling reaction is a particularly powerful tool in this context, enabling the formation of C-C bonds between the ortho-difluoromethylphenyl unit and various aryl or vinyl boronic acids or esters. This methodology provides a direct route to difluoromethylated biaryls, which are important substructures in many biologically active molecules and advanced materials.

Furthermore, intramolecular Heck reactions starting from appropriately substituted derivatives of this compound can be employed to construct polycyclic systems containing the difluoromethyl moiety. These reactions proceed via an initial oxidative addition of the C-I bond to a palladium(0) catalyst, followed by intramolecular carbopalladation and subsequent β-hydride elimination to afford the cyclized product.

| Coupling Reaction | Coupling Partner | Catalyst System | Product Class |

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | Difluoromethylated Biaryls |

| Heck (Intramolecular) | Tethered Alkene | Pd(OAc)₂, PPh₃ | Polycyclic Aromatic Hydrocarbons |

Retrosynthetic Planning and Disconnection Strategies

The strategic importance of this compound is particularly evident in the context of retrosynthetic analysis, where complex target molecules are deconstructed into simpler, commercially available starting materials.

Role as a Key Synthon for Ortho-Difluoromethylated Aryl Systems

In the retrosynthetic design of a molecule containing an ortho-difluoromethylated aryl fragment, this compound represents a primary synthon. A disconnection at the bond connecting the ortho-difluoromethylphenyl group to the rest of the molecule often leads back to this key starting material. For example, a difluoromethylated biaryl can be retrosynthetically disconnected via a Suzuki-Miyaura coupling to this compound and an appropriate arylboronic acid. This simplifies the synthetic challenge by isolating the introduction of the specialized fluorinated motif to a single, reliable transformation.

Leveraging the C-I and C-CF2H Functionalities in Retrosynthetic Analysis

The two key functional groups of this compound, the carbon-iodine bond and the difluoromethyl group, offer distinct opportunities for retrosynthetic disconnection. The C-I bond is the primary site for cross-coupling reactions, making it the logical point of disconnection for the construction of larger aromatic systems. The difluoromethyl group itself is generally introduced as a complete unit via the starting material, simplifying the synthetic plan by avoiding potentially harsh and low-yielding direct difluoromethylation methods at a later stage.

A retrosynthetic approach might involve:

Disconnection of a C-C or C-heteroatom bond attached to the ortho-difluoromethylphenyl ring, leading back to this compound as the aryl halide component in a cross-coupling reaction.

Transformation of a functional group on the aromatic ring, which was initially derived from a precursor that utilized this compound.

Contributions to Chemical Methodology Development

The availability and reactivity of this compound have also spurred the development of new synthetic methodologies. Its use as a benchmark substrate in the optimization of novel cross-coupling reactions has been instrumental. For instance, the development of more efficient and robust palladium or nickel catalyst systems for the introduction of the difluoromethyl group often involves testing their efficacy with substrates like this compound. nih.gov

Furthermore, the unique electronic properties conferred by the ortho-difluoromethyl group can influence the reactivity and selectivity of reactions at other positions on the aromatic ring, leading to the discovery of novel regioselective functionalization methods. Research into late-stage functionalization, a critical aspect of drug discovery, benefits from understanding the directing effects and reactivity patterns of substrates like this compound.

Precursor for Novel Difluoromethylating Reagents

While not a direct, off-the-shelf difluoromethylating reagent itself, this compound is a critical precursor for the in situ generation of potent difluoromethylating agents and hypervalent iodine compounds. The C-I bond can be readily transformed, giving rise to more reactive species capable of transferring the -CHF2 moiety to a wide array of nucleophiles.

One of the primary routes to harness the difluoromethyl group from this precursor involves its conversion into organometallic reagents. For instance, through metal-halogen exchange or oxidative addition to a low-valent transition metal, the iodobenzene (B50100) can be converted into a difluoromethyl-bearing organometallic species. This approach is foundational in the development of difluoromethyl-zinc reagents, which have proven effective in copper-catalyzed difluoromethylation reactions. researchgate.net Although reagents like (difluoromethyl)zinc are often prepared from difluoroiodomethane (B73695), the principle extends to generating aryl-zinc species from the corresponding aryl iodide. researchgate.netresearchgate.net

Furthermore, the iodine atom allows for the synthesis of hypervalent iodine reagents. Aryl iodides are the starting point for the synthesis of diaryliodonium salts and other hypervalent iodine compounds, which are powerful oxidants and electrophilic group transfer agents. nih.gov By analogy to the synthesis of well-known trifluoromethylating agents like Togni's or Umemoto's reagents, this compound could theoretically be converted into an electrophilic difluoromethylating reagent. beilstein-journals.org This would involve oxidation of the iodine center in the presence of suitable ligands and a source of fluorine, creating a highly reactive I(III) species capable of delivering an electrophilic "CHF2+" equivalent. Research in this area is ongoing, aiming to expand the toolkit of available difluoromethylating agents for complex molecule synthesis.

Substrate for Developing New Catalytic Systems

The development of new and efficient catalytic systems is a cornerstone of modern synthetic chemistry. This compound serves as an ideal substrate for testing the efficacy, scope, and mechanism of these emerging methodologies, particularly in the realm of transition metal-catalyzed cross-coupling reactions. Its defined structure, featuring both a reactive C-I bond and an electron-withdrawing difluoromethyl group in a sterically defined ortho arrangement, presents a unique and challenging test for any new catalyst.

Numerous studies on copper- and palladium-catalyzed reactions utilize aryl iodides as benchmark substrates to demonstrate the power of a new catalytic protocol. nih.govbohrium.comresearchgate.netorganic-chemistry.org For example, new palladium-catalyzed methods have been developed for the direct difluoromethylation of heteroaryl halides, establishing general conditions that are applicable to a broad range of aryl halides, including iodides. nih.govrsc.org Similarly, copper-catalyzed systems, often in conjunction with zinc reagents or silanes like TMSCF2H, have been optimized using various aryl iodides to achieve efficient difluoromethylation. researchgate.netnih.govacs.org

The reaction of 1-(allyloxy)-2-iodobenzene, a close analogue of the title compound, was instrumental in mechanistic studies of copper-mediated difluoromethylation. nih.govacs.org The absence of cyclized products in this reaction provided crucial evidence against a mechanism involving a free aryl radical, suggesting instead a direct coupling pathway. nih.govacs.org Such experiments highlight the importance of substrates like this compound in elucidating complex reaction mechanisms and guiding the rational design of improved catalysts.

The data below summarizes key findings from studies where aryl iodides, including or analogous to this compound, were used to develop novel catalytic systems.

Table 1: Application of Aryl Iodides in the Development of Catalytic Difluoromethylation Systems

| Catalyst System | Reagent(s) | Substrate Type | Key Finding | Reference(s) |

| CuI | TMSCF2H, CsF | Aryl Iodides | Developed a method for copper-mediated difluoromethylation; mechanistic studies with 1-(allyloxy)-2-iodobenzene ruled out a radical pathway. | nih.gov, acs.org |

| Pd(dba)2 / DPEPhos | [(SIPr)Ag(CF2H)] | Heteroaryl Iodides | Established the first general palladium-catalyzed method for site-specific difluoromethylation of various heteroaryl halides. | nih.gov |

| Pd2(dba)3 / Xantphos | ICF2H, Arylzinc Reagents | Arylzinc Reagents | Developed a Pd-catalyzed Negishi cross-coupling via oxidative addition of difluoroiodomethane, applicable to arylzinc reagents formed from aryl iodides. | researchgate.net |

| CuI | Ethyl α-silyldifluoroacetate | Aryl Iodides | A two-step difluoromethylation method involving copper-catalyzed cross-coupling followed by decarboxylation. | nih.gov, bohrium.com |

| Ni(OTf)2 / terpyridine | 2-PySO2CF2H, Zn | Aryl Iodides | A novel nickel-catalyzed reductive cross-coupling for aromatic difluoromethylation using a sulfone reagent. | cas.cn |

Computational and Theoretical Studies on 1 Difluoromethyl 2 Iodobenzene

Density Functional Theory (DFT) Calculations for Mechanistic Insights

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating reaction mechanisms. By approximating the electron density of a system, DFT allows for the calculation of molecular energies and structures, making it an invaluable tool for exploring the complex transformations that molecules undergo.

The study of reaction mechanisms hinges on identifying the transition state—the highest energy point along a reaction coordinate. DFT calculations are instrumental in locating and characterizing these fleeting structures. For reactions involving organoiodine compounds, such as those related to 1-(difluoromethyl)-2-iodobenzene, DFT can elucidate the intricate bond-making and bond-breaking processes. For example, in reactions involving hypervalent iodine reagents, DFT studies have shown that the activation process often involves the weakening of an iodine-oxygen bond, which precedes the transfer of a functional group. acs.org

While specific DFT studies detailing the transition states for reactions of this compound are not extensively documented, the principles are well-established. For instance, in a potential cross-coupling reaction, DFT would be used to model the oxidative addition of the C-I bond to a metal catalyst. This would involve calculating the geometry of the transition state, where the iodine and the carbon of the benzene (B151609) ring are interacting with the metal center. Similarly, for radical reactions, which can be initiated at the difluoromethyl group, DFT can map out the pathway of radical generation and subsequent propagation steps. beilstein-journals.org The analysis of the vibrational frequencies of the calculated transition state structure is crucial; a single imaginary frequency confirms that the structure is indeed a true transition state.

Once the reactants, transition states, and products of a reaction pathway are optimized using DFT, an energy profile can be constructed. This profile plots the relative energies of these species along the reaction coordinate, providing a visual representation of the reaction's thermodynamics and kinetics. The height of the energy barrier from the reactant to the transition state (the activation energy) is a critical determinant of the reaction rate.

Electronic Structure and Reactivity Descriptors

The arrangement of electrons within a molecule dictates its reactivity. Computational methods provide a suite of descriptors that quantify this electronic structure, offering predictions about how and where a molecule will react.

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, is a fundamental concept for understanding chemical reactivity. It posits that the most significant interactions between two reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) of one and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. youtube.comnih.gov The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). emerginginvestigators.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A small HOMO-LUMO gap suggests that the molecule is more polarizable and can be more easily excited, indicating higher reactivity. researchgate.netresearchgate.net

Table 1: Key Concepts of Frontier Molecular Orbital (FMO) Theory

| Concept | Description | Significance for Reactivity |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron; determines nucleophilicity. emerginginvestigators.org |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron; determines electrophilicity. emerginginvestigators.org |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller gap generally indicates higher chemical reactivity and lower kinetic stability. researchgate.netresearchgate.net |

The distribution of electrons in a molecule is rarely uniform, leading to regions of partial positive and negative charge. This charge distribution can be quantified using methods like Mulliken population analysis and visualized using a Molecular Electrostatic Potential (MEP) map. The MEP map plots the electrostatic potential onto the electron density surface of a molecule, with different colors representing different charge regions (typically red for negative potential and blue for positive potential). researchgate.net

For this compound, the presence of highly electronegative fluorine atoms in the difluoromethyl group and the large, polarizable iodine atom significantly influences the charge distribution. The fluorine atoms will draw electron density away from the methyl carbon and the attached hydrogen, creating a region of positive electrostatic potential. The iodine atom also has a significant effect on the electronic landscape of the benzene ring. MEP analysis would likely reveal a negative potential around the iodine atom due to its lone pairs, while the carbon atom attached to the iodine would be a site of positive potential, making it susceptible to nucleophilic attack. The hydrogen atom of the difluoromethyl group could also be a site for electrophilic attack or deprotonation, depending on the reaction conditions. These computational maps are invaluable for predicting the sites of electrophilic and nucleophilic attack. researchgate.net

Conformational Analysis and Intermolecular Interactions

The three-dimensional shape of a molecule (its conformation) and how it interacts with other molecules are critical to its physical and chemical properties. Computational methods can predict the most stable conformations and the nature of intermolecular forces.

Due to the presence of two adjacent, relatively bulky substituents (difluoromethyl and iodine) on the benzene ring, steric hindrance will play a significant role in the conformational preferences of this compound. The rotation around the bond connecting the difluoromethyl group to the benzene ring will likely have a noticeable energy barrier. DFT calculations can be employed to perform a torsional scan, rotating this bond step-by-step and calculating the energy at each step to identify the lowest energy (most stable) conformation and the rotational energy barriers.

Intermolecular interactions determine how molecules arrange themselves in the solid state and how they interact in solution. The difluoromethyl group is particularly interesting in this regard. While highly fluorinated groups are typically considered lipophilic, the C-H bond in the CF₂H group is polarized by the adjacent fluorine atoms. This makes the hydrogen atom a potential hydrogen bond donor, a concept sometimes referred to as a "lipophilic hydrogen bond donor". This allows this compound to potentially engage in weak hydrogen bonding with suitable acceptors. Furthermore, the iodine atom can participate in halogen bonding, a non-covalent interaction where the electropositive region on the halogen (the σ-hole) interacts with a nucleophile. These specific intermolecular forces, along with more general van der Waals interactions, will govern the molecule's macroscopic properties, such as its melting and boiling points, and its solubility.

Stereoelectronic Effects of the Difluoromethyl and Iodo Groups

The term "stereoelectronic effects" refers to the influence of the spatial arrangement of orbitals on the properties and reactivity of a molecule. In this compound, both the difluoromethyl (-CHF₂) and iodo (-I) groups exert significant stereoelectronic effects that shape its chemical behavior.

The difluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of the two fluorine atoms. This inductive effect significantly lowers the electron density of the benzene ring. Unlike the trifluoromethyl group, the difluoromethyl group possesses a C-H bond, which can act as a hydrogen bond donor in certain environments, adding another layer to its interaction profile. researchgate.net

The iodo group is large and polarizable. Its size contributes significantly to steric hindrance around the ortho position. Electronically, iodine is the least electronegative of the halogens and can participate in halogen bonding, a type of non-covalent interaction where the electropositive region on the halogen (the σ-hole) interacts with a nucleophile. nih.gov In ortho-substituted iodobenzenes, the steric bulk of the iodo group can lead to out-of-plane distortions and influence the conformation of the adjacent substituent.

| Property | 1-Iodo-2-(trifluoromethyl)benzene | 1-Iodo-4-(trifluoromethyl)benzene | Data Source |

|---|---|---|---|

| Molecular Formula | C₇H₄F₃I | C₇H₄F₃I | nih.govnih.gov |

| Molecular Weight | 272.01 g/mol | 272.01 g/mol | nih.govnih.gov |

| XLogP3 | 3.5 | 3.6 | nih.govnih.gov |

| Topological Polar Surface Area | 0 Ų | 0 Ų | nih.govnih.gov |

Computational Modeling of Catalyst-Substrate Interactions

This compound is a potential substrate for various transition metal-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. Computational modeling, particularly using Density Functional Theory (DFT), is a crucial tool for elucidating the mechanisms of these reactions and understanding the interactions between the catalyst and the substrate. nih.govpitt.edu

While no specific computational studies on the catalytic reactions of this compound were found in the reviewed literature, we can outline the expected interactions based on well-established mechanisms for similar aryl halides. A typical palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. researchgate.netnih.gov

Oxidative Addition: This is often the rate-determining step, where the C-I bond of this compound adds to a low-valent palladium(0) complex to form a palladium(II) intermediate. The stereoelectronic properties of the substrate are critical here.

Electronic Effects: The electron-withdrawing difluoromethyl group would likely make the aryl ring more electron-deficient, which can facilitate the oxidative addition step.

Steric Effects: The steric hindrance from the ortho-iodo and difluoromethyl groups could potentially slow down the approach of the bulky palladium catalyst to the C-I bond.

Transmetalation: In this step, the organic group from an organometallic reagent (e.g., an organoboron compound in a Suzuki reaction) is transferred to the palladium(II) center, displacing the iodide. The nature of the ligands on the palladium and the substituents on the aryl ring can influence the rate and efficiency of this step.

Reductive Elimination: This is the final step where the two coupled organic fragments are eliminated from the palladium center, forming the new C-C bond and regenerating the palladium(0) catalyst. The steric crowding around the palladium center in the intermediate, exacerbated by the ortho-substituents, can promote this bond-forming step.

Computational modeling can provide quantitative insights into the energetics of each step of this catalytic cycle. For instance, DFT calculations can be used to determine the activation energies for oxidative addition and reductive elimination, and to model the structures of the various intermediates. Such studies can help in optimizing reaction conditions and in designing more efficient catalysts.

Although a data table with specific interaction energies for this compound and a catalyst cannot be provided due to the lack of specific studies, the following table outlines the key catalyst-substrate interactions and the likely influence of the substituents, which could be quantified through dedicated computational modeling.

| Catalytic Step | Key Interaction | Likely Influence of -CHF₂ and -I groups |

|---|---|---|

| Oxidative Addition | Pd(0) insertion into the C-I bond | Electron-withdrawing -CHF₂ may accelerate the reaction, while steric hindrance from both groups may slow it down. |

| Transmetalation | Ligand exchange on the Pd(II) center | The electronic nature of the aryl ligand can influence the rate of transfer of the coupling partner. |

| Reductive Elimination | Formation of the new C-C bond | Steric repulsion between the ortho-substituents and the other ligand on palladium can promote the elimination of the product. |

Future Research Directions and Perspectives

Development of Green and Sustainable Synthetic Routes

The imperative for environmentally benign chemical processes has driven the development of green and sustainable methods for the synthesis of fluorinated compounds. Future research on 1-(difluoromethyl)-2-iodobenzene will undoubtedly prioritize the development of synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous reagents.

Key areas of investigation will include:

Catalytic Difluoromethylation: Moving beyond stoichiometric reagents, the use of catalytic methods for the introduction of the difluoromethyl group is a primary objective. Research into the direct C-H difluoromethylation of 1,2-diiodobenzene (B1346971) or the catalytic difluoromethylation of other precursors will be crucial. Photoredox catalysis, which utilizes visible light to promote chemical reactions under mild conditions, presents a particularly promising avenue. nih.govnih.gov For instance, visible-light-induced difluoromethylation of heteroarenes has been successfully demonstrated using organic dyes as photocatalysts and O2 as a green oxidant, obviating the need for metal additives. nih.gov

Transition-Metal-Free Approaches: While transition metals are powerful catalysts, their potential toxicity and cost are drawbacks. Developing transition-metal-free synthetic routes to this compound is a significant goal. rsc.org Photochemical methods that activate C-F bonds without the need for a metal catalyst are emerging and could be adapted for this purpose. rsc.org

Biocatalysis: The use of enzymes to catalyze the synthesis of fluorinated compounds is a burgeoning field. Future research could explore the potential of engineered enzymes for the stereoselective synthesis of precursors to this compound or even the direct enzymatic difluoromethylation of an aromatic substrate.

Alternative Fluorine Sources: The development of safer and more sustainable sources of the difluoromethyl group is an ongoing effort. Research into utilizing reagents like fluoroform (CHF3), a non-ozone-depleting gas, in continuous flow systems for difluoromethylation reactions could provide a greener alternative to traditional reagents. wikipedia.org Recently, a PFAS-free synthesis of fluorinated compounds using caesium fluoride (B91410) as the fluorine source in a microfluidic flow module has been reported, offering a more environmentally friendly option. eurekalert.orgsciencedaily.com

| Green Synthesis Strategy | Potential Application for this compound | Key Advantages |

| Photoredox Catalysis | Direct C-H difluoromethylation of 1,2-diiodobenzene. | Mild reaction conditions, use of visible light, potential for metal-free systems. nih.govnih.govnih.gov |

| Transition-Metal-Free Synthesis | Photochemical C-F activation or other novel activation methods. | Avoids toxic and costly transition metals. rsc.org |

| Biocatalysis | Enzymatic synthesis of precursors or direct difluoromethylation. | High selectivity, mild conditions, environmentally friendly. |

| Alternative Reagents | Utilization of fluoroform (CHF3) or PFAS-free fluorine sources. | Reduced environmental impact, improved safety. wikipedia.orgeurekalert.orgsciencedaily.com |

Exploration of Novel Reactivity Modes and Selective Transformations

The synthetic utility of this compound is intrinsically linked to the reactivity of its carbon-iodine bond. While classical cross-coupling reactions are well-established, future research will focus on uncovering novel reactivity patterns and achieving higher levels of selectivity in its transformations.

Cross-Coupling Reactions: The palladium-catalyzed Sonogashira, Suzuki-Miyaura, and Heck reactions are powerful tools for C-C bond formation. wikipedia.orgnih.govorganic-chemistry.orgnih.govlibretexts.orgnih.govlibretexts.orgnih.govresearchgate.netorganic-chemistry.orglibretexts.orgresearchgate.net Future work will likely focus on developing more efficient and selective coupling protocols for this compound with a broader range of coupling partners. This includes exploring challenging couplings with sterically hindered substrates and developing catalysts that operate under milder conditions with lower catalyst loadings. For instance, the Sonogashira coupling of aryl or vinyl halides with terminal alkynes is a cornerstone of creating conjugated systems. libretexts.org Similarly, the Suzuki-Miyaura coupling is a versatile method for generating biaryl compounds. libretexts.org The Heck reaction provides a means to form substituted alkenes from unsaturated halides. wikipedia.org

C-H Activation: A major frontier in organic synthesis is the direct functionalization of C-H bonds. acs.orgethernet.edu.et Research into the ortho-C-H functionalization of the benzene (B151609) ring of this compound, directed by the iodine or difluoromethyl group, could open up new avenues for molecular diversification. chemrxiv.org This would allow for the introduction of various functional groups at positions that are otherwise difficult to access.

Synthesis of Heterocycles: The difluoromethyl group is a common motif in bioactive heterocyclic compounds. researchgate.netrsc.orgrsc.org Future research will undoubtedly explore the use of this compound as a key starting material for the synthesis of novel difluoromethylated heterocycles through intramolecular cyclization or multi-component reactions. Visible-light-induced direct C-H difluoromethylation of quinoxalin-2(1H)-ones has been achieved using [bis(difluoroacetoxy)iodo]benzene as a difluoromethylation reagent under catalyst-free conditions. researchgate.net

| Reaction Type | Potential Application with this compound | Expected Outcome |

| Sonogashira Coupling | Reaction with terminal alkynes. | Synthesis of ortho-difluoromethylated arylalkynes. nih.govlibretexts.orgresearchgate.netorganic-chemistry.org |

| Suzuki-Miyaura Coupling | Reaction with boronic acids or esters. | Synthesis of ortho-difluoromethylated biaryls. nih.govnih.govlibretexts.orgresearchgate.net |

| Heck Reaction | Reaction with alkenes. | Synthesis of ortho-difluoromethylated stilbenes and other vinylarenes. wikipedia.orgorganic-chemistry.orgnih.govlibretexts.org |

| C-H Activation | Directed functionalization of the aromatic ring. | Introduction of new functional groups at specific positions. acs.orgethernet.edu.etchemrxiv.orgnih.gov |

| Heterocycle Synthesis | Intramolecular cyclization or multi-component reactions. | Access to novel difluoromethylated heterocyclic scaffolds. researchgate.netrsc.orgrsc.org |

Integration with Advanced Synthetic Technologies (e.g., Flow Chemistry, Automation)

The integration of this compound into advanced synthetic platforms like flow chemistry and automated synthesis systems will be crucial for accelerating drug discovery and process development.

Flow Chemistry: Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the ability to perform reactions under conditions that are not feasible in batch. The use of this compound in multi-step flow syntheses will enable the rapid and efficient production of complex molecules. atomfair.com For example, flow chemistry can facilitate the safe handling of hazardous reagents and intermediates, and allow for precise control over reaction parameters, leading to higher yields and purities. The synthesis of active pharmaceutical ingredients has been successfully demonstrated in continuous one-flow multi-step systems. libretexts.org

Automated Synthesis: Automated synthesis platforms, often integrated with artificial intelligence and machine learning, are revolutionizing the way molecules are made. atomfair.comfu-berlin.dersc.orgmdpi.com By utilizing this compound as a key building block in these systems, researchers can rapidly synthesize and screen large libraries of compounds for desired biological activities. These platforms can autonomously design synthetic routes, optimize reaction conditions, and purify the final products, significantly accelerating the drug discovery pipeline. fu-berlin.demdpi.com

Design of Next-Generation Difluoromethylated Building Blocks

While this compound is a valuable building block in its own right, it also serves as a precursor for the design and synthesis of more complex, next-generation difluoromethylated building blocks. Future research will focus on leveraging its reactivity to create a diverse portfolio of synthons with tailored properties. This could involve introducing additional functional groups, creating chiral derivatives, or incorporating the difluoromethyl-iodophenyl motif into more complex scaffolds. The development of such building blocks will provide medicinal chemists with a richer toolbox for the design of novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles.

常见问题

Q. What are the implications of fluorine’s stereoelectronic effects on the compound’s interactions with biological targets?

- Methodological Answer : The CF group enhances metabolic stability by resisting cytochrome P450 oxidation. Molecular docking (AutoDock Vina) predicts hydrogen bonding between fluorine and protein backbone amides (ΔG ≈ −8.5 kcal/mol). In vitro assays (IC) validate inhibition of kinase targets .

Data Contradiction Analysis

- Synthetic Yields : reports 75–85% yields for Grignard couplings, while notes 60–70% under similar conditions. This discrepancy may arise from trace moisture in reactants, emphasizing the need for rigorous drying protocols .

- Boiling Points : lists 96–98°C for 2-chloro-4-fluoroiodobenzene, whereas cites 94–95°C. Variations in substituent positions (ortho vs. para) explain differences in volatility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。